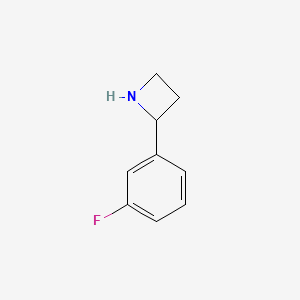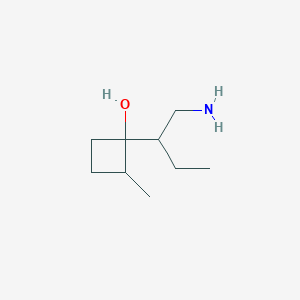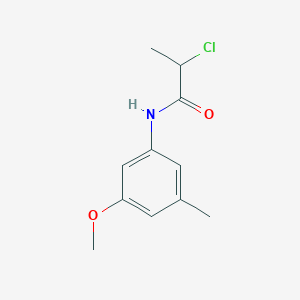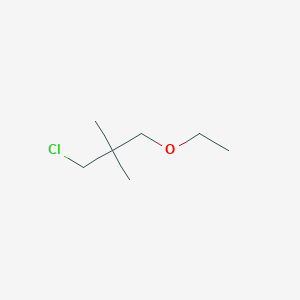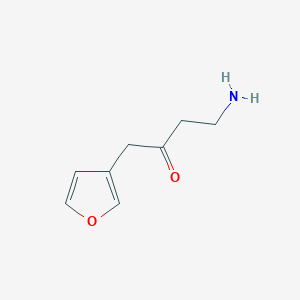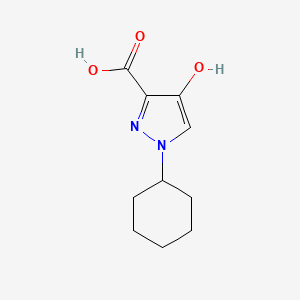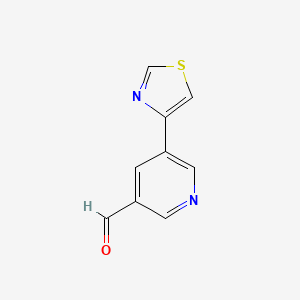
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-bromo-3-formylpyridine with thioamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can reduce the production time .
化学反应分析
Types of Reactions
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products Formed
Oxidation: 5-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid.
Reduction: 5-(1,3-Thiazol-4-yl)pyridine-3-methanol.
Substitution: Various substituted thiazole and pyridine derivatives.
科学研究应用
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
相似化合物的比较
Similar Compounds
- 5-(1,3-Thiazol-4-yl)pyridine-2-carbaldehyde
- 5-(1,3-Thiazol-4-yl)pyridine-4-carbaldehyde
- 5-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid
Uniqueness
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the aldehyde group on the pyridine ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
属性
分子式 |
C9H6N2OS |
|---|---|
分子量 |
190.22 g/mol |
IUPAC 名称 |
5-(1,3-thiazol-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-4-7-1-8(3-10-2-7)9-5-13-6-11-9/h1-6H |
InChI 键 |
SRPHYQBISRXYJO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1C2=CSC=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


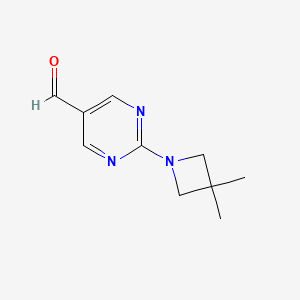
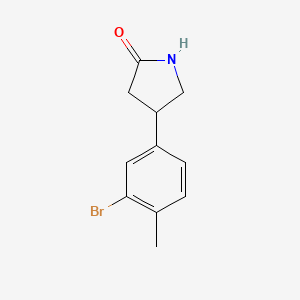
![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
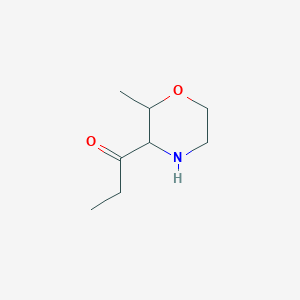
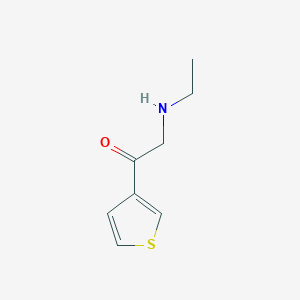
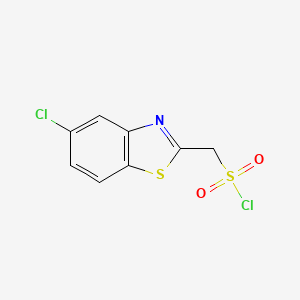
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)
